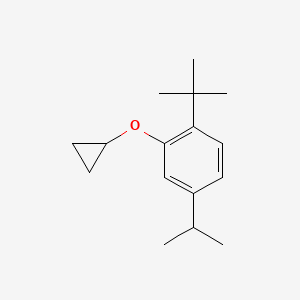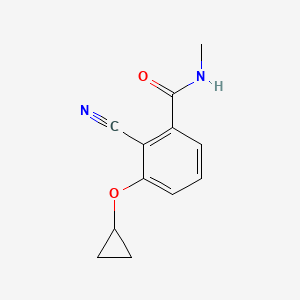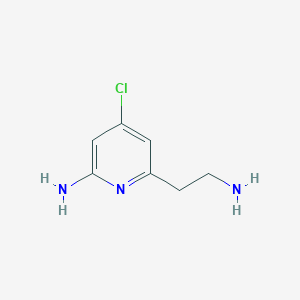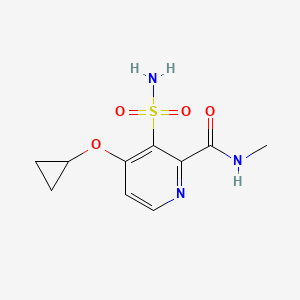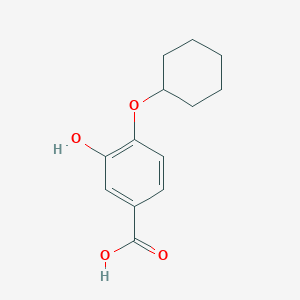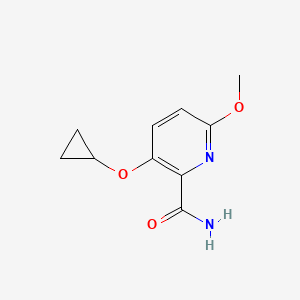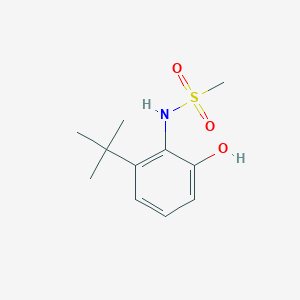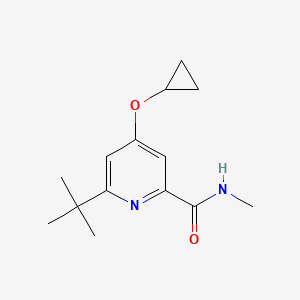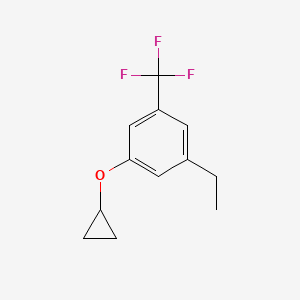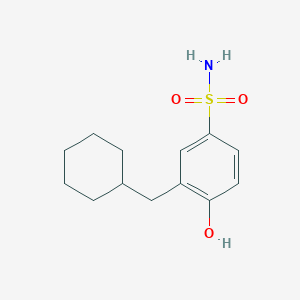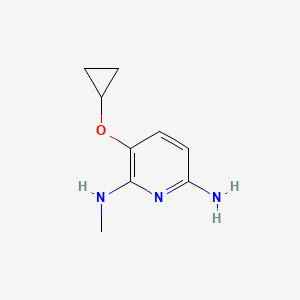
3-Cyclopropoxy-N2-methylpyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE typically involves the cyclopropanation of a pyridine derivative followed by methylation and amination reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This step involves the introduction of a cyclopropyl group to the pyridine ring. Reagents such as diazomethane or cyclopropyl bromide can be used in the presence of a catalyst.
Amination: The final step involves the introduction of amino groups to the pyridine ring. This can be done using ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, materials, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the cyclopropoxy and methylamino groups.
2,6-Diaminopyridine: A pyridine derivative with amino groups at the 2 and 6 positions but lacking the cyclopropoxy and N-methyl groups.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, but without the pyridine ring.
Uniqueness
3-CYCLOPROPOXY-2-N-METHYLPYRIDINE-2,6-DIAMINE is unique due to its combination of a cyclopropoxy group, a pyridine ring, and N-methylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-N-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H13N3O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
CIPCQTVBPHXJTC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=N1)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



